3-(1-Aminobutan-2-yl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-8(6-10)9(12)4-3-5-11-7-9/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
UYHGOPYGDSWQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCNC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of the Piperidin-3-ol Core
The piperidin-3-ol scaffold is a prevalent feature in many biologically active compounds and pharmaceutical agents. nih.gov Its synthesis in an enantiomerically pure form is a key objective, for which several catalytic and substrate-controlled strategies have been developed.
Catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines from prochiral precursors like pyridinium (B92312) salts or tetrahydropyridines. digitellinc.com Rhodium-based catalysts, in particular, have demonstrated high efficacy in these transformations. A common strategy involves the hydrogenation of a substituted pyridine, which can be activated to form a pyridinium salt. For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction of the remaining double bond affords the chiral piperidine (B6355638) core. acs.org
Another innovative approach is the Asymmetric Reductive Transamination (ART) of pyridinium salts. dicp.ac.cn This method utilizes a rhodium catalyst with formic acid as a hydrogen source in the presence of a chiral amine. The reaction proceeds through a reduction-induced transamination process, where the chiral amine induces chirality in the final piperidine product with high diastereo- and enantioselectivity. dicp.ac.cn This technique circumvents the need for complex chiral ligands on the metal center. dicp.ac.cn
| Catalyst System | Substrate Type | Key Features | Reported Selectivity |
| Rhodium(I) with Chiral Ligands | Phenyl pyridine-1(2H)-carboxylate | Reductive Heck-type reaction with aryl boronic acids. acs.org | High yield and excellent enantioselectivity. acs.org |
| [RhCp*Cl2]2 / Chiral Amine | Pyridinium Salts | Transfer hydrogenation with formic acid; chirality induced by the amine. dicp.ac.cn | Excellent diastereo- and enantio-selectivities. dicp.ac.cn |
| Iridium(III) Cascade | Linear Amino-alcohols | "Hydrogen borrowing" [5+1] annulation; forms two C-N bonds. nih.gov | Highly enantioselective for C4-substituted piperidines. nih.gov |
Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines. researchgate.net ω-Transaminases (TAs) are enzymes that can transfer an amino group from a donor to a carbonyl acceptor with high stereoselectivity. beilstein-journals.orgnih.gov For the synthesis of a chiral piperidine core, a prochiral precursor such as N-Boc-3-piperidone can be subjected to amination using an immobilized ω-transaminase. beilstein-journals.org
The reaction uses an amine donor, like isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.orgnih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the resulting 3-amino-1-Boc-piperidine can be synthesized in high yield and with exceptional enantiomeric excess. beilstein-journals.org While this method directly yields a 3-amino functionality, it establishes the critical C3 stereocenter, which can be a precursor to the target 3-ol structure through subsequent chemical transformations.
| Enzyme | Substrate | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) |
| ATA-025-IMB | 1-Boc-3-piperidone | Isopropylamine | (R)-3-amino-1-Boc-piperidine | >99% | >99% |
| ATA-256-IMB | 1-Boc-3-piperidone | Isopropylamine | (S)-3-amino-1-Boc-piperidine | >99% | >99% |
Data sourced from studies on immobilized ω-transaminases. beilstein-journals.org
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.netnih.gov L-glutamic acid, for instance, provides a five-carbon backbone that can be elaborated into the piperidine ring. researchgate.net
A typical synthetic sequence involves protecting the amine and carboxylic acid functionalities of L-glutamic acid, followed by reduction of one or both carboxyl groups to alcohols. researchgate.net The resulting diol can be converted into a ditosylate. Subsequent reaction with a suitable amine source leads to a double nucleophilic substitution, effectively cyclizing the chain to form the N-substituted piperidine ring with the stereocenter derived from the original amino acid intact. researchgate.net This strategy ensures absolute stereochemical control based on the chirality of the starting material. researchgate.net
When a stereocenter already exists within a molecule, new stereocenters can be introduced with high diastereoselectivity. This can be achieved through reagent-controlled or substrate-controlled methods. For example, the reduction of a 1,4-dihydropyridine, synthesized via a multicomponent reaction, using sodium triacetoxyborohydride (B8407120) can furnish highly substituted piperidines with full diastereoselectivity. nih.gov
Another powerful strategy is the diastereoselective functionalization of tetrahydropyridines. researchgate.net Epoxidation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening of the resulting epoxide with a nucleophile can yield densely functionalized piperidinols. The stereochemical outcome of the epoxidation can be directed by existing substituents on the ring, leading to a specific diastereomer of the product. researchgate.net Similarly, baker's yeast reduction of substituted 3-oxo-piperidine carboxylates has been shown to produce 3-hydroxy-piperidine derivatives with very high diastereomeric and enantiomeric excess. nottingham.ac.uk
Asymmetric Construction via Catalytic Approaches
Regioselective Introduction of the 1-Aminobutan-2-yl Moiety
Once the chiral piperidin-3-ol core is established, the final key step is the regioselective formation of a carbon-carbon bond at the C3 position to introduce the 1-aminobutan-2-yl side chain. This transformation converts the tertiary alcohol into a quaternary stereocenter, adding another layer of complexity.
A plausible strategy involves the oxidation of the protected piperidin-3-ol to the corresponding piperidin-3-one (B1582230). This ketone then serves as an electrophilic handle for the introduction of the side chain. The 1-aminobutan-2-yl moiety would be introduced as a nucleophile, likely in the form of an organometallic reagent such as an organolithium or Grignard reagent. To prevent unwanted side reactions, the amino group on the butane (B89635) fragment must be appropriately protected.
The addition of this functionalized organometallic reagent to the piperidin-3-one would generate the C3-quaternary alcohol. The stereochemical outcome of this addition (i.e., the orientation of the newly added side chain relative to other substituents on the piperidine ring) would depend on the reaction conditions and the steric environment around the carbonyl group. Subsequent deprotection of the nitrogen atoms on both the piperidine ring and the side chain would yield the final target compound, 3-(1-Aminobutan-2-yl)piperidin-3-ol. This approach allows for the modular construction of the final product by joining two complex, pre-synthesized fragments. nih.gov
Carbon-Carbon Bond Formation Methodologies at C3 of the Piperidine Ring
A crucial step in the synthesis of this compound is the formation of a carbon-carbon bond at the C3 position of the piperidine ring. This is often achieved through the reaction of a suitable piperidine precursor with a nucleophilic or electrophilic partner.
One common approach involves the use of Grignard reagents, which are excellent carbon-based nucleophiles. masterorganicchemistry.com The synthesis can start from a protected piperidin-3-one derivative. The Grignard reagent, in this case, derived from a protected 2-bromobutane, attacks the carbonyl carbon of the piperidin-3-one to form the desired tertiary alcohol. leah4sci.comlibretexts.org The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and to influence the stereochemical outcome of the addition.
Another strategy involves the use of organolithium reagents, which are even more reactive than Grignard reagents. These can be used in a similar fashion to add an alkyl group to the C3 position of a piperidone.
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for C-C bond formation. For instance, a pre-functionalized piperidine, such as a 3-halopiperidine, can be coupled with an organometallic reagent (e.g., an organozinc or organoboron compound) in the presence of a palladium or nickel catalyst. While highly effective, this approach requires the prior synthesis of the specific organometallic reagent.
The Aza-Prins cyclization offers an alternative route where an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid like aluminum chloride to yield a trans-2-substituted-4-halopiperidine. organic-chemistry.org Subsequent manipulation of the halide and the substituent at the 2-position can lead to the desired C3-functionalized piperidine.
The table below summarizes some of the key methodologies for C-C bond formation at the C3 position of a piperidine ring.
| Methodology | Piperidine Precursor | Reagent | Key Features |
| Grignard Reaction | N-Protected Piperidin-3-one | Alkyl/Aryl Magnesium Halide | Forms a tertiary alcohol at C3. leah4sci.comlibretexts.org |
| Organolithium Addition | N-Protected Piperidin-3-one | Alkyl/Aryl Lithium | Highly reactive, similar to Grignard but can offer different selectivity. |
| Cross-Coupling Reaction | N-Protected 3-Halo-piperidine | Organometallic Reagent (e.g., R-ZnX, R-B(OR)₂) & Catalyst | Versatile for introducing various alkyl or aryl groups. nih.gov |
| Aza-Prins Cyclization | N-Tosyl Homoallylamine & Carbonyl Compound | Lewis Acid (e.g., AlCl₃) | Forms a substituted piperidine ring. organic-chemistry.org |
Selective Functionalization Strategies for Amine and Hydroxyl Groups
The presence of a primary amine, a secondary amine (within the piperidine ring), and a tertiary hydroxyl group in this compound necessitates chemoselective functionalization strategies. The inherent differences in the reactivity of these functional groups can be exploited to achieve selectivity.
The primary amine is generally the most nucleophilic and basic site in the molecule, making it susceptible to acylation, alkylation, and other modifications. Selective N-acylation of the primary amino group can be achieved by reacting the molecule with an acylating agent, such as an acid chloride or anhydride (B1165640), under controlled conditions. google.com The use of a mixed anhydride, formed in situ from an organic acid and a sulfonyl chloride, provides an efficient method for selective N-acylation of amino alcohols. google.com
The secondary amine of the piperidine ring can be functionalized, for example, by reductive amination or by acylation, although its reactivity is generally lower than that of the primary amine due to steric hindrance.
The tertiary hydroxyl group is the least reactive of the three functional groups. It can be acylated or etherified under more forcing conditions, often requiring a catalyst. Silyl (B83357) ethers are commonly employed to protect hydroxyl groups. jocpr.com
Pd/sulfoxide-catalyzed allylic C-H amination has been reported as a highly selective method for creating syn-1,3-amino alcohol motifs. acs.orgnih.gov This method can be advantageous as it minimizes the need for extensive oxidation state manipulations. nih.gov
The following table outlines strategies for the selective functionalization of the different groups.
| Functional Group | Reaction Type | Reagents and Conditions | Outcome |
| Primary Amine | Acylation | Acid chloride, anhydride, or mixed anhydride at low temperature. google.com | Selective formation of an amide at the primary amine. |
| Primary Amine | Alkylation | Alkyl halide with a non-nucleophilic base. | Selective N-alkylation of the primary amine. |
| Secondary Amine (Piperidine) | Acylation | Stronger acylating agent or higher temperature. | Acylation of the piperidine nitrogen. |
| Secondary Amine (Piperidine) | Reductive Amination | Aldehyde or ketone with a reducing agent (e.g., NaBH₃CN). | N-alkylation of the piperidine ring. |
| Tertiary Hydroxyl | Silylation | Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole). | Formation of a silyl ether. jocpr.com |
| Tertiary Hydroxyl | Acylation | Acylating agent with a catalyst (e.g., DMAP) at elevated temperature. | Formation of an ester. |
Purification and Isolation Techniques for Complex Organic Molecules
The purification of this compound and its synthetic intermediates presents challenges due to the presence of multiple polar functional groups and potential diastereomers. A combination of techniques is often necessary to achieve high purity.
Crystallization is a powerful method for purifying solid compounds. geeksforgeeks.org It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. simsonpharma.comreachemchemicals.com For molecules with multiple stereocenters, fractional crystallization can sometimes be used to separate diastereomers. reachemchemicals.com
Chromatography is a versatile and widely used purification technique. byjus.com For a polar molecule like this compound, normal-phase column chromatography on silica (B1680970) gel may be challenging due to strong adsorption. Reverse-phase chromatography, using a non-polar stationary phase and a polar mobile phase, is often more suitable.
Distillation techniques are useful for purifying liquid compounds or removing volatile solvents. unacademy.com For thermally sensitive compounds, vacuum distillation can be employed to lower the boiling point and prevent decomposition. simsonpharma.comunacademy.com
Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases. simsonpharma.com This is a common step in the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities.
For the separation of diastereomers, which can be particularly challenging, specialized chromatographic techniques are often required. High-performance liquid chromatography (HPLC), especially with chiral stationary phases, can be effective for separating both enantiomers and diastereomers. mdpi.com The formation of diastereomeric salts with a chiral acid or base followed by fractional crystallization is another classical method for resolving enantiomers. gavinpublishers.com
The table below outlines various purification techniques and their applications.
| Technique | Principle | Application |
| Crystallization | Differential solubility at varying temperatures. simsonpharma.comreachemchemicals.com | Purification of solid compounds, separation of diastereomers. geeksforgeeks.org |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase. byjus.com | Separation of components in a mixture, purification of products. geeksforgeeks.org |
| Distillation | Separation based on differences in boiling points. simsonpharma.comunacademy.com | Purification of liquids, removal of volatile solvents. |
| Extraction | Differential solubility in immiscible solvents. simsonpharma.com | Separation of organic products from aqueous solutions, initial purification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution column chromatography. mdpi.com | Separation of complex mixtures, diastereomer and enantiomer separation. mdpi.comnih.gov |
Stereochemical Analysis and Enantiomeric Resolution
Elucidation of Absolute and Relative Stereochemistry
The determination of the absolute and relative stereochemistry of a chiral molecule is a critical step in its characterization. For complex molecules like 3-(1-Aminobutan-2-yl)piperidin-3-ol, a combination of spectroscopic and crystallographic techniques is typically employed.
Systematic studies on similar chiral 3-(piperidin-3-yl) derivatives have successfully utilized single-crystal X-ray crystallography to unambiguously determine the molecular structure and absolute configuration of enantiomers. nih.govnih.gov This powerful technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of each atom. For instance, in a study on related 3-(piperidin-3-yl)-1H-indole derivatives, X-ray crystallography was used to establish the absolute configurations of the (R) and (S) enantiomers. nih.govnih.gov This method remains the gold standard for stereochemical assignment.
In the absence of suitable crystals for X-ray analysis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, can be used to determine the relative stereochemistry of the molecule. beilstein-journals.org By analyzing the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the spatial relationship between different parts of the molecule can be deduced.
The synthesis of chiral piperidine (B6355638) derivatives often involves stereoselective methods that aim to control the formation of specific stereoisomers. For example, synthetic strategies for preparing chiral 4-amino-3-hydroxy piperidines have been developed with a focus on controlling both the relative and absolute stereochemistry of the amino alcohol moiety. rsc.org
Chiral Resolution Techniques for Enantiomer Separation
Since stereoisomers can have vastly different pharmacological and toxicological profiles, their separation from a racemic mixture is of utmost importance in the pharmaceutical and chemical industries. This process is known as chiral resolution.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. google.com Racemic this compound, being basic in nature due to its amino groups, can be reacted with a single enantiomer of a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the chiral acid.
Commonly used chiral resolving agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. google.com A patent for resolving racemic piperidine derivatives highlights the use of di-benzoyl-L-tartaric acid and (S)-mandelic acid for this purpose. google.com
Table 1: Chiral Acids Commonly Used for Resolution of Amines
| Chiral Resolving Agent | Acid Type |
| (+)-Tartaric Acid | Carboxylic Acid |
| (-)-Tartaric Acid | Carboxylic Acid |
| (R)-(-)-Mandelic Acid | Carboxylic Acid |
| (S)-(+)-Mandelic Acid | Carboxylic Acid |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |
| (-)-Camphor-10-sulfonic acid | Sulfonic Acid |
| Di-p-toluoyl-D-tartaric acid | Carboxylic Acid |
| Di-p-toluoyl-L-tartaric acid | Carboxylic Acid |
| Dibenzoyl-D-tartaric acid | Carboxylic Acid |
| Dibenzoyl-L-tartaric acid | Carboxylic Acid |
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective method. The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation.
For piperidine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown great utility. researchgate.netresearchgate.net The separation is influenced by the nature of the mobile phase, which typically consists of a mixture of an alkane and an alcohol. researchgate.net
In some cases, a derivatization step is employed to enhance the interaction with the CSP. For instance, the racemic amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov A study on 3-(piperidin-3-yl)-1H-indole derivatives demonstrated the separation of diastereomers formed by N-alkylation with a chiral reagent using semi-preparative HPLC. nih.gov
Table 2: Examples of Chiral Stationary Phases for Enantioseparation
| Chiral Stationary Phase (CSP) | Selector Type |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) coated on silica gel |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel |
| Chiralpak AS-H | Amylose tris((S)-α-methylbenzylcarbamate) coated on silica gel |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Lux Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
Impact of Stereoisomerism on Molecular Recognition and Interactions
The three-dimensional structure of a molecule is critical for its interaction with other chiral molecules, such as biological receptors and enzymes. The different spatial arrangements of the functional groups in the stereoisomers of this compound can lead to significant differences in their binding affinities and biological activities.
Molecular recognition is a highly specific process, often likened to a lock and key mechanism. A particular stereoisomer will have a complementary shape and arrangement of interaction points (e.g., hydrogen bond donors and acceptors, hydrophobic regions) to its biological target. A change in the stereochemistry at either the C2 or C3 position can alter this complementarity, leading to a weaker or even non-existent interaction.
Studies on analogous compounds have demonstrated the profound impact of stereoisomerism. For example, research on disubstituted piperidines has shown that the relative stereochemistry (cis vs. trans) significantly affects the rate and selectivity of reactions, indicating a clear difference in how the isomers are recognized and interact with other molecules. nih.gov The differential biological activities of stereoisomers of other piperidine-containing compounds further underscore the importance of stereochemistry in molecular interactions.
The ability to differentiate between regioisomers of aminopiperidinols using mass spectrometry also points to the subtle yet significant influence of the spatial arrangement of functional groups on molecular properties and recognition. nih.gov
Spectroscopic and Chromatographic Characterization of Chemical Structure
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(1-Aminobutan-2-yl)piperidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its constitution and stereochemistry.
¹H NMR: A proton NMR spectrum would provide information on the chemical environment, number, and connectivity of all hydrogen atoms. Key signals would be expected for the protons of the aminobutan side chain and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, carbinolamine, etc.). For instance, the carbon bearing the hydroxyl group (C3 of the piperidine ring) would appear at a characteristic downfield shift.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons within the piperidine ring and the butan-2-yl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the aminobutan side chain and the C3 position of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be vital for determining the relative stereochemistry of the molecule's multiple chiral centers by identifying protons that are close in space.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS would be employed to determine the exact mass of the molecular ion of this compound. This precise measurement allows for the calculation of its elemental formula (C₉H₂₀N₂O), providing strong evidence for the compound's identity. The theoretical exact mass can be compared to the measured value to confirm the composition.
Expected Fragmentation: In a standard mass spectrum (e.g., using Electron Ionization), characteristic fragmentation patterns would be expected. These could include the loss of a water molecule from the tertiary alcohol, cleavage of the C-C bond between the piperidine ring and the side chain, and fragmentation of the piperidine ring itself.
Table 1: Theoretical Molecular Weight Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂O |
| Monoisotopic Mass | 172.15756 Da |
| Average Mass | 172.27 g/mol |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Indicates the tertiary hydroxyl group. |
| N-H Stretch (Amine) | 3300-3500 (medium) | Indicates the primary and secondary amine groups. |
| C-H Stretch (Aliphatic) | 2850-3000 | Indicates the C-H bonds of the alkyl structure. |
| N-H Bend (Amine) | 1590-1650 | Bending vibration for the primary amine. |
| C-O Stretch (Alcohol) | 1050-1150 | Indicates the tertiary alcohol C-O bond. |
| C-N Stretch (Amine) | 1020-1250 | Indicates the C-N bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Since this compound lacks significant chromophores (i.e., extensive systems of conjugated double bonds), it would not be expected to show strong absorbance in the standard UV-Vis range (200-800 nm). Its spectrum would likely only exhibit end absorption at lower wavelengths.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be synthesized and isolated as a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would confirm the exact connectivity, bond lengths, bond angles, and the absolute stereochemistry of all chiral centers in the solid state. This method is the gold standard for structural elucidation but is contingent on the ability to grow high-quality crystals. No crystallographic data for this compound has been deposited in public databases.
Purity Assessment via Advanced Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase HPLC method would likely be developed using a C18 column. Since the molecule lacks a strong UV chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, pre-column derivatization with a UV-active agent could be employed to allow for UV detection. nih.govmdpi.com Chiral HPLC would be necessary to separate and quantify the different stereoisomers of the compound. nist.gov
Gas Chromatography (GC): Due to the presence of polar -OH and -NH₂ groups and a relatively high molecular weight, the compound may have low volatility, making direct GC analysis challenging. Derivatization to increase volatility and thermal stability (e.g., by silylating the alcohol and amine groups) would likely be required before analysis by GC, which could then be used to assess purity.
Investigation of Structure Activity Relationships Sar of 3 1 Aminobutan 2 Yl Piperidin 3 Ol Analogues
Systematic Modification of the Piperidine (B6355638) Ring
Positional Isomerism of Hydroxyl and Aminobutyl Substituents
The relative positions of the hydroxyl and 1-aminobutan-2-yl groups on the piperidine ring are critical determinants of a compound's biological activity. While direct SAR studies on positional isomers of 3-(1-Aminobutan-2-yl)piperidin-3-ol are not extensively documented in publicly available literature, the principles of positional isomerism in other substituted piperidines and related small molecules suggest that altering the substitution pattern from the 3,3-disubstituted arrangement would profoundly affect activity.
For instance, moving the hydroxyl group to the 4-position to create a 4-hydroxy-3-(1-aminobutan-2-yl)piperidine isomer would change the spatial relationship between the key functional groups. This alteration in geometry can affect how the molecule interacts with its biological target. Studies on other bioactive small molecules have shown that such positional changes can have a significant impact on efficacy. For example, in a series of biphenyl antimicrobial peptidomimetic amphiphiles, varying the spatial positioning of hydrophobic and hydrophilic groups led to notable differences in activity against various bacterial strains nih.gov. An isomer with a different arrangement exhibited a four- to eight-fold increase in efficacy against certain Gram-negative bacteria nih.gov. This highlights the importance of the precise three-dimensional arrangement of functional groups for optimal target interaction.
Similarly, shifting the aminobutyl side chain to a different position on the piperidine ring would likely alter the molecule's binding affinity and selectivity. The specific orientation of the aminobutyl and hydroxyl groups is thought to be crucial for forming key interactions, such as hydrogen bonds, with the active site of a receptor or enzyme.
Table 1: Hypothetical Positional Isomers of (1-Aminobutan-2-yl)piperidin-ol and Their Predicted Impact on Activity
| Compound | Position of Hydroxyl Group | Position of Aminobutyl Group | Predicted Impact on Biological Activity |
| Parent Compound | 3 | 3 | Reference activity |
| Isomer A | 4 | 3 | Likely altered potency and selectivity due to changed spatial arrangement of functional groups. |
| Isomer B | 3 | 4 | Expected to have a significantly different biological profile due to reorientation of the side chain. |
| Isomer C | 2 | 3 | Potential for steric hindrance and altered binding due to proximity of substituents. |
N-Substitution on the Piperidine Nitrogen
Modification of the nitrogen atom within the piperidine ring is a common strategy in medicinal chemistry to modulate a compound's properties. The introduction of substituents on the piperidine nitrogen can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which can affect pharmacokinetic and pharmacodynamic properties.
In studies of various piperidine derivatives, N-substitution has been shown to have a profound effect on biological activity. For example, in a series of 4-aminopiperidines with antifungal properties, the nature of the N-substituent was a key determinant of activity. The combination of a benzyl or phenylethyl residue at the piperidine nitrogen with an n-dodecyl residue at the 4-amino group was found to be most beneficial for enhancing antifungal activity mdpi.com.
Furthermore, research on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold revealed that while an unsubstituted piperidine nitrogen led to reduced affinity, the introduction of a small methyl group resulted in high σ1 receptor affinity nih.gov. Larger substituents like ethyl or tosyl groups only slightly increased affinity compared to the unsubstituted analogue nih.gov. This suggests that the size and nature of the N-substituent are critical and that there is an optimal size for interaction with the target.
In the context of this compound, introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties (e.g., benzyl, phenylethyl) on the piperidine nitrogen would be expected to modulate its biological activity.
Table 2: Effect of N-Substitution on the Biological Activity of Piperidine Analogues
| Base Scaffold | N-Substituent | Observed Effect on Activity | Reference |
| 4-Aminopiperidine (B84694) | Benzyl, Phenylethyl | High antifungal activity when combined with an N-dodecyl group at the 4-amino position. | mdpi.com |
| 4-(2-Aminoethyl)piperidine | None (H) | Markedly reduced σ1 affinity. | nih.gov |
| 4-(2-Aminoethyl)piperidine | Methyl | Resulted in high σ1 affinity. | nih.gov |
| 4-(2-Aminoethyl)piperidine | Ethyl, Tosyl | Slightly increased σ1 affinity. | nih.gov |
Variations within the 1-Aminobutan-2-yl Side Chain
The 1-aminobutan-2-yl side chain is a critical component of the molecule, containing key functional groups and a specific alkyl structure that can be modified to probe their importance for biological activity.
Alterations of Alkyl Chain Length and Branching
The length and branching of the alkyl chain in the aminobutyl side chain can influence the molecule's interaction with its biological target, primarily through hydrophobic interactions and steric effects.
Studies on other classes of bioactive molecules have demonstrated the importance of alkyl chain length. For instance, in a series of cannabimimetic indoles, high affinity for both CB1 and CB2 receptors required an N-1 alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon side chain nih.gov. Extending the chain to a heptyl group resulted in a significant decrease in binding affinity nih.gov. Similarly, investigations into peptide-RNA binding events have shown that increasing the length of amino acid side chains can unexpectedly improve binding affinity nih.gov.
Applying these principles to this compound, one could hypothesize that modifying the ethyl group at the chiral center of the side chain would impact activity. For example, shortening the chain to a methyl group (to form a 1-aminopropan-2-yl side chain) or lengthening it to a propyl group (to form a 1-aminopentan-2-yl side chain) would likely alter the hydrophobic interactions with the target.
Table 3: Predicted Effect of Alkyl Chain Modification on the 1-Aminobutan-2-yl Side Chain
| Side Chain | Modification | Predicted Effect on Activity |
| 1-Aminobutan-2-yl | Shortening the ethyl group to a methyl group | May decrease activity due to reduced hydrophobic interactions. |
| 1-Aminobutan-2-yl | Lengthening the ethyl group to a propyl group | Could potentially increase or decrease activity depending on the size of the binding pocket. |
| 1-Aminobutan-2-yl | Introducing branching to the ethyl group (e.g., isopropyl) | May decrease activity due to steric hindrance. |
This table is predictive and based on SAR principles from related fields, as direct experimental data for these specific analogues is limited.
Functional Group Modifications (e.g., Amine, Hydroxyl)
The primary amine and the hydroxyl group are key functional groups that likely participate in crucial hydrogen bonding interactions with the biological target. Modifying or replacing these groups can provide valuable insights into their roles.
In a study of piperidinol analogues with anti-tuberculosis activity, the replacement of a tertiary hydroxyl group with a cyano group resulted in a more active compound, while dehydration to an alkene led to a complete loss of activity nih.gov. This indicates the significant role of the hydroxyl group, or at least a polar, hydrogen-bonding capable group at that position.
Similarly, the primary amine is expected to be a key pharmacophoric feature, likely involved in salt bridge formation or hydrogen bonding. Replacing the amine with other functional groups, such as a hydroxyl or a methyl group, would be expected to drastically reduce or abolish activity. Even subtle modifications, like converting the primary amine to a secondary or tertiary amine, could have a significant impact on binding by altering the hydrogen bonding pattern and introducing steric bulk. For example, in a study of delta opioid receptor agonists, replacing a hydroxyl group with a primary amide led to enhanced activity and selectivity researchgate.net.
Stereochemical Influence on Biological Activity
The compound this compound contains at least two chiral centers: one at the C2 position of the butan-2-yl side chain and another at the C3 position of the piperidine ring. The specific stereochemistry at these centers can have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with a chiral biological target.
It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities. Research on piperidinol analogues with anti-tuberculosis activity demonstrated that for some pairs of enantiomers, the R isomer was more potent, while for others, the S isomer showed greater activity nih.gov. This indicates that there is no universal preference for one stereochemistry over the other and that the optimal configuration is specific to the particular compound and its interaction with the target.
A study on the isomers of the natural product 3-Br-acivicin and its derivatives found that only the (5S, αS) isomers displayed significant antiplasmodial activity mdpi.com. This stereoselectivity was attributed to a likely stereoselective uptake mechanism mdpi.com. This underscores that stereochemistry can influence not only target binding but also pharmacokinetic properties like transport across cell membranes.
Therefore, it is highly probable that the different stereoisomers of this compound will exhibit distinct biological profiles. The separation and individual testing of each stereoisomer are essential for a complete understanding of its SAR and for identifying the most active and selective isomer.
Mechanistic Probes of Biological Interactions Preclinical and in Vitro Focus
Target Identification and Engagement Studies
Currently, there is a lack of publicly available research specifically identifying the biological targets of 3-(1-Aminobutan-2-yl)piperidin-3-ol. Target identification and engagement studies are crucial first steps in understanding the mechanism of action of a novel compound. Techniques such as affinity chromatography, where the compound is immobilized to a resin to capture its binding partners from cell lysates, or proteomic approaches like thermal shift assays and chemical proteomics, would be necessary to elucidate its direct molecular targets within a biological system. Without such studies, the targets of this specific compound remain speculative.
Enzyme Inhibition and Activation Profiling
The piperidine (B6355638) scaffold is a common feature in many enzyme inhibitors. For instance, substituted piperidines have been identified as potent inhibitors of aspartic proteases like renin, playing a role in the regulation of blood pressure. nih.gov Additionally, aminopiperidine derivatives have been investigated as inhibitors of peptide deformylase (PDF), a key enzyme in bacterial protein synthesis, highlighting their potential as antibacterial agents. nih.gov
The potential for this compound to inhibit or activate key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is of interest, given the role of these enzymes in neurotransmission and their implication in neurodegenerative diseases. However, no specific inhibition data for this compound against AChE or BChE is currently available. Profiling against a panel of enzymes would be required to determine its activity and selectivity.
Receptor Binding and Modulatory Effects
The structural components of this compound suggest potential interactions with various receptor systems. The aminopiperidine moiety is a recognized pharmacophore that can interact with G-protein coupled receptors (GPCRs) and other receptors like the sigma-1 receptor.
G-protein coupled receptors (GPCRs): Many GPCRs recognize ligands containing amino and hydroxyl groups, which can participate in key hydrogen bonding and electrostatic interactions within the receptor's binding pocket. Peptide GPCRs, for example, often bind to ligands with terminal amino groups. nih.gov The specific stereochemistry of this compound would be critical in determining its affinity and efficacy at any given GPCR.
Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the signaling of other receptors, including some GPCRs. Certain 4-aminopiperidine (B84694) derivatives have been identified as having dual activity at the sigma-1 receptor and the mu (µ) opioid receptor, suggesting a potential role in pain modulation. google.com Given the structural similarities, investigating the binding affinity of this compound for the sigma-1 receptor would be a logical step in characterizing its pharmacological profile.
As of now, specific binding constants (e.g., Ki, Kd, or IC50 values) for this compound at these or any other receptors have not been reported in the scientific literature.
Cellular Pathway Modulation in Model Systems
The downstream effects of a compound on cellular pathways are a direct consequence of its interactions with specific molecular targets. Piperidine and its derivatives have been shown to influence various cellular signaling pathways. For example, some piperidine-containing compounds can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. researchgate.net
In the context of this compound, its effect on cellular pathways remains uninvestigated. Should the compound engage with a specific receptor or enzyme, it would be expected to modulate the associated signaling cascade. For instance, if it were to act on a GPCR, it could alter intracellular levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). Reporter gene assays, phosphoproteomics, and other systems biology approaches would be necessary to map its influence on cellular networks in various model systems.
Antimicrobial and Antiviral Activity Evaluation in Laboratory Strains
The aminopiperidine scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral properties.
Antibacterial Activity: Novel aminopiperidine derivatives have been developed as inhibitors of bacterial translation, mimicking the action of aminoglycoside antibiotics. ucsd.edu These compounds have shown activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net The potential of this compound as an antibacterial agent would need to be assessed through minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial strains.
Antiviral Activity: Acylated 4-aminopiperidines have been identified as entry inhibitors of the influenza A virus, demonstrating a mechanism that targets the viral hemagglutinin. nih.gov Other aminopiperidine scaffolds have been explored as inhibitors of the hepatitis C virus (HCV) assembly. nih.gov The antiviral potential of this compound against various laboratory strains of viruses is yet to be determined.
The table below summarizes the potential biological activities of the core chemical structures found within this compound, based on published literature for related compounds. It is important to reiterate that these are not the activities of the specific title compound but represent areas for future investigation.
| Chemical Scaffold | Potential Biological Activity | Example of Related Compounds |
| Substituted Piperidine | Renin Inhibition | 3,4-disubstituted piperidines nih.gov |
| Aminopiperidine | Peptide Deformylase Inhibition | Amidopiperidine derivatives nih.gov |
| 4-Aminopiperidine | Sigma-1 and µ-Opioid Receptor Modulation | 4-Amide piperidine derivatives google.com |
| Aminopiperidine | Inhibition of Bacterial Translation | 3,5-diamino-piperidine derivatives ucsd.edu |
| Acylated 4-Aminopiperidine | Influenza A Entry Inhibition | Acylated 4-aminopiperidines nih.gov |
| 4-Aminopiperidine | Hepatitis C Virus Assembly Inhibition | 4-aminopiperidine (4AP) scaffold nih.gov |
Computational Chemistry and Molecular Modeling Applications
Conformational Analysis and Energy Landscapes
Conformational analysis of "3-(1-Aminobutan-2-yl)piperidin-3-ol" is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The piperidine (B6355638) ring, a core feature of this molecule, typically adopts a chair conformation to minimize steric strain. mdpi.com However, the presence of substituents introduces the possibility of different conformers.
For "this compound", the key conformational variables include the orientation of the hydroxyl group and the aminobutyl side chain on the piperidine ring. These substituents can exist in either axial or equatorial positions. The relative energies of these conformers determine the most stable and likely bioactive conformation. Computational methods, such as quantum mechanics calculations, can be employed to calculate the energy of each possible conformer, thereby mapping the potential energy landscape of the molecule. rsc.org The study of N-methyl piperidine, for instance, has revealed the dynamics of ring conformers and the influence of substituents on the energy landscape. rsc.org
The interplay of intramolecular hydrogen bonding, particularly involving the hydroxyl and amino groups, can significantly influence conformational preference. Understanding the equilibrium between different conformers is crucial, as the bioactive conformation might not be the lowest energy state in isolation but rather one that is favored upon binding to a biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of "this compound", docking simulations can elucidate its potential binding modes within the active site of a protein target. The piperidine scaffold is a common feature in many biologically active compounds, and docking studies of piperidine derivatives have been instrumental in understanding their mechanism of action. researchgate.netnih.gov
For example, in studies of piperidine-based inhibitors, docking has revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. acs.org For "this compound", the hydroxyl and amino groups are likely to act as hydrogen bond donors and acceptors, while the butyl group can engage in hydrophobic interactions. Docking simulations would involve placing the 3D structure of the compound into the binding site of a target receptor and scoring the different poses based on their predicted binding energy. The results can guide the design of more potent and selective analogues.
A hypothetical docking study of "this compound" would require a known protein target. The simulation would then predict the binding affinity and the specific amino acid residues involved in the interaction, providing a structural hypothesis for its biological activity.
Molecular Dynamics Simulations for Binding Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. rsc.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal the dynamic nature of the interactions. nih.govresearchgate.net
De Novo Design of Novel Analogues based on Computational Insights
The insights gained from conformational analysis, docking, and MD simulations can be used for the de novo design of novel analogues of "this compound" with improved properties. frontiersin.org De novo design involves the computational generation of new molecular structures with desired characteristics. nih.gov
Based on the predicted binding mode, medicinal chemists can propose modifications to the parent structure to enhance its affinity, selectivity, or pharmacokinetic properties. For instance, if a specific region of the binding pocket is unoccupied, a substituent could be added to the piperidine ring or the aminobutyl side chain to form additional favorable interactions. researchgate.net Fragment-based design is another approach where small molecular fragments are computationally linked to create novel molecules that fit the target's binding site. frontiersin.org The piperidine ring itself can serve as a versatile scaffold for such design strategies. nih.govresearchgate.net
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Computational)
Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success. nih.gov Various in silico models can estimate key physicochemical and pharmacokinetic parameters for "this compound". github.comresearchgate.net
These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate molecular descriptors with experimental ADME data. nih.gov For "this compound", these models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Table 1: Computationally Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H20N2O | PubChem nih.gov |
| Molecular Weight | 172.27 g/mol | PubChem nih.gov |
| XLogP3 | 0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area | 49.5 Ų | PubChem nih.gov |
These predicted values suggest that "this compound" has drug-like properties according to general guidelines such as Lipinski's Rule of Five. researchgate.net The low XLogP3 value indicates good water solubility, and the topological polar surface area is within a range that suggests good membrane permeability.
Future Research Directions and Broader Academic Impact
Elucidating Novel Biological Mechanisms of Action
The piperidine (B6355638) ring is a common feature in many pharmaceuticals and biologically active molecules. nih.govencyclopedia.pub Future research into 3-(1-Aminobutan-2-yl)piperidin-3-ol should prioritize the elucidation of its potential biological activities. The presence of both a primary amine and a tertiary alcohol functional group suggests several avenues for exploration.
For instance, aminopiperidine derivatives have been identified as novel inhibitors of peptide deformylase (PDF), an enzyme essential for bacterial protein synthesis. nih.gov This makes them attractive candidates for the development of new antibacterial agents, particularly against gram-positive bacteria. nih.gov Investigations into the ability of this compound to inhibit PDF or other bacterial enzymes could reveal novel antibacterial properties. Furthermore, aminoguanidine (B1677879) derivatives, which share structural similarities with the aminobutyl moiety, have shown potent antibacterial activity by permeabilizing bacterial membranes. nih.govnih.gov This suggests that the subject compound could also act on bacterial cell integrity.
Beyond antibacterial applications, the piperidine scaffold is a key component in drugs targeting the central nervous system, including treatments for Alzheimer's disease and neuropathic pain. encyclopedia.pub The structural features of this compound warrant investigation into its potential interactions with neurological receptors and enzymes. The diverse pharmacological profiles of piperidine derivatives, ranging from anticancer to antiviral and anti-inflammatory properties, underscore the broad spectrum of biological targets that could be modulated by this compound. nih.govencyclopedia.pub
Application in Chemical Biology Tools and Probes
The functional groups present in this compound make it an ideal candidate for development into chemical biology tools and probes. The primary amine provides a reactive handle for "clickable" chemistry, allowing for the straightforward attachment of fluorophores, affinity tags, or other reporter molecules. nih.gov
Such fluorescently labeled derivatives could be employed to study the cellular uptake and distribution of the compound, providing insights into its mechanism of action. nih.govresearchgate.net For example, fluorescent polyamine probes have been used to visualize polyamine transport systems, which are often upregulated in cancer cells. nih.govresearchgate.net Given the structural resemblance of the aminobutyl group to polyamines, a fluorescently tagged version of this compound could be a valuable tool for studying these transport systems.
Furthermore, the development of clickable derivatives opens the door to creating probes for target identification and validation. By incorporating a photo-crosslinking group alongside a reporter tag, researchers can covalently link the compound to its biological target, enabling subsequent isolation and identification. This approach has been instrumental in deconvoluting the mechanisms of action for numerous bioactive small molecules.
Advanced Materials Science Applications of Piperidine Derivatives
The piperidine ring is not only a privileged scaffold in medicinal chemistry but also a versatile building block in materials science. The conformational rigidity and functionalizability of the piperidine core make it suitable for the construction of well-defined three-dimensional structures.
Future research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with its amine and hydroxyl groups, allows for multiple points of connectivity, potentially leading to materials with novel topologies and properties. The primary amine, for instance, can be used to form amide or imine linkages, while the hydroxyl group can participate in esterification or etherification reactions.
The resulting materials could find applications in areas such as catalysis, gas storage, and separation technologies. The inherent basicity of the piperidine nitrogen could also be exploited for applications in CO2 capture or as a basic catalyst. The development of new materials derived from piperidine scaffolds represents a growing area of research with significant potential for technological innovation.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and optimization of novel compounds can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly being used to predict the biological activities, physicochemical properties, and synthetic accessibility of small molecules.
In the context of this compound, AI and ML algorithms could be employed to:
Predict Biological Targets: By analyzing the structural features of the molecule and comparing them to large databases of known ligand-protein interactions, ML models can generate hypotheses about its potential biological targets.
Optimize for Desired Properties: If a particular biological activity is identified, AI can be used to design and prioritize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Develop Predictive Models for Synthesis: ML models can be trained on reaction databases to predict the outcomes of chemical reactions, aiding in the development of efficient and robust synthetic routes to this and related compounds.
The use of AI and ML has the potential to streamline the drug discovery and development process, reducing the time and cost associated with bringing new therapeutic agents to the clinic.
Methodological Advancements in Asymmetric Synthesis and Biocatalysis
The presence of a stereocenter in the butanyl side chain and another in the piperidine ring of this compound highlights the importance of stereoselective synthesis. Future research should focus on developing efficient and highly stereoselective methods for the preparation of specific stereoisomers of this compound, as different stereoisomers often exhibit distinct biological activities.
Recent advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, offer powerful tools for the enantioselective synthesis of piperidine derivatives. Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a green and highly selective alternative to traditional chemical methods. Lipases and esterases, for example, have been successfully employed in the kinetic resolution and desymmetrization of piperidine-based intermediates.
The development of novel biocatalytic or chemo-enzymatic routes to enantiomerically pure this compound would be a significant contribution to the field. Such methods would not only provide access to specific stereoisomers for biological evaluation but also contribute to the growing toolbox of sustainable synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-(1-Aminobutan-2-yl)piperidin-3-ol and its intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as benzyl protection of hydroxyl groups, reductive amination, and hydroboration-oxidation. For example, trans-4-(hydroxymethyl)piperidin-3-ol was synthesized via benzyl protection, sodium borohydride reduction, and hydroboration-oxidation, achieving a total yield of 55.7% . Key characterization techniques include IR, H NMR, and mass spectrometry (MS) for structural confirmation.
Q. How is stereochemical purity ensured during synthesis?
- Methodological Answer : Chiral resolution methods, such as chiral column chromatography or enzymatic resolution, are critical. Patents highlight the importance of isolating specific enantiomers (e.g., (2R,3S)-stereoisomers) using crystallization techniques with acid addition salts, as demonstrated in the preparation of crystalline forms of related piperidin-3-ol derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR and X-ray crystallography resolve structural and stereochemical details. IR spectroscopy verifies functional groups like hydroxyl and amine moieties . Purity is assessed via HPLC with UV detection or chiral stationary phases .
Advanced Research Questions
Q. How can researchers optimize polymorph screening for this compound salts?
- Methodological Answer : Polymorph screening involves solvent-mediated crystallization under varied conditions (temperature, solvent polarity). Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identify crystalline forms, as seen in acid addition salts of (2R,3S)-piperidin-3-ol derivatives . Stability studies under accelerated humidity/temperature conditions are recommended.
Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo models?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., receptor binding vs. functional cellular assays). For example, anticonvulsant activity of 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol was confirmed via astrocytes and in silico metabolism prediction . Adjust dosing regimens based on pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability).
Q. How do steric and electronic effects of substituents influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., halogens, methoxy groups) can identify critical pharmacophores. Computational modeling (molecular docking, QSAR) predicts interactions with target receptors, as applied to histamine H3 receptor inverse agonists .
Q. What advanced purification techniques resolve enantiomeric impurities?
- Methodological Answer : Simulated moving bed (SMB) chromatography or enzymatic kinetic resolution improves enantiomeric excess (ee). For instance, enzymatic resolution of racemic mixtures using lipases or esterases has been effective for related amino alcohols .
Methodological Considerations
- Synthetic Optimization : Reductive amination steps may require pH control (e.g., buffered conditions at pH 4–5) to minimize side reactions .
- Data Contradictions : Reconcile conflicting solubility data by testing multiple solvent systems (e.g., DMSO, ethanol, aqueous buffers) and using dynamic light scattering (DLS) for aggregation analysis.
- Safety Protocols : Follow GHS guidelines for handling amines and alcohols, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
